1-(4-bromophenyl)tetrazole-5-thiol
Description
1-(4-Bromophenyl)tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with a thiol (-SH) group at position 5 and a 4-bromophenyl group at position 1. The bromine substituent on the aromatic ring enhances the compound’s electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily synthesized via nucleophilic substitution or cyclization reactions involving precursors like aryl halides and thioureas . Its structural features make it valuable in pharmaceutical chemistry, agrochemical research, and materials science, particularly as a precursor for ligands or bioactive molecules.
Properties
IUPAC Name |
1-(4-bromophenyl)tetrazole-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIGYBILBNKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=NN=N2)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrazole Ring
A 4-bromophenyl azide intermediate is typically prepared by reacting 4-bromoaniline with sodium nitrite and an azide source (e.g., sodium azide) under acidic conditions. This azide is then reacted with a nitrile derivative, such as cyanogen bromide or thiocyanate, in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile. For example, the reaction of 4-bromophenyl azide with thiocyanates at 80–100°C for 12–24 hours yields 5-thiocyanate-substituted tetrazoles, which are subsequently reduced to thiols.
Key Optimization Parameters :
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Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the azide.
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Solvent : THF or acetonitrile improves solubility of intermediates, achieving yields up to 85%.
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Catalysts : Lewis acids like zinc chloride accelerate cycloaddition but may complicate purification.
Thiol Group Introduction
Post-cycloaddition, the thiocyanate group (-SCN) is reduced to -SH using reagents such as hydrogen sulfide (H₂S) or lithium aluminum hydride (LiAlH₄). For instance, treatment of 5-thiocyanate-1-(4-bromophenyl)tetrazole with H₂S in ethanol at 50°C for 6 hours affords the target thiol in 78–82% yield. Alternative reducing agents like sodium borohydride (NaBH₄) in the presence of iodine have also been reported, though with lower selectivity.
Thioalkylation of Pre-Formed Tetrazoles
Thioalkylation offers a modular approach to introduce the thiol group onto a pre-assembled tetrazole scaffold. This method is advantageous for late-stage functionalization and scalability.
Synthesis of 1-(4-Bromophenyl)tetrazole-5-Thiol via Alkylation
A representative procedure involves reacting 1-(4-bromophenyl)tetrazole with 1,3-dibromopropane in THF under basic conditions (e.g., potassium carbonate). The bromopropane acts as a bifunctional alkylating agent, forming a thioether intermediate, which is subsequently hydrolyzed to the thiol using aqueous hydrochloric acid.
Reaction Conditions :
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the alkyl bromide. Competing pathways, such as elimination to form alkenes, are suppressed by using polar aprotic solvents and low temperatures (0–25°C).
Sulfonyl Displacement Strategy
A patent by US4526978A outlines a two-step process for synthesizing 1-H-tetrazole-5-thiol derivatives, adaptable to 1-(4-bromophenyl)tetrazole-5-thiol.
Step 1: Formation of 5-Sulfonyltetrazole Intermediate
4-Bromophenyl azide reacts with a sulfonyl cyanide (e.g., toluenesulfonyl cyanide) in benzene or hexane at 80°C for 8 hours, yielding 5-(toluenesulfonyl)-1-(4-bromophenyl)tetrazole. This intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 70–75% yield.
Step 2: Sulfonyl-to-Thiol Conversion
The sulfonyl group is displaced by treating the intermediate with sodium sulfide (Na₂S) in acetone at 50°C for 4 hours. This nucleophilic aromatic substitution proceeds via a Meisenheimer complex, delivering the thiol product in 80–85% yield.
Advantages :
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Chemoselectivity : Minimal byproducts due to the stability of the sulfonyl group.
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Scalability : Suitable for multigram synthesis with straightforward purification.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
1-(4-Bromophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include disulfides, sulfonic acids, and various substituted tetrazoles .
Scientific Research Applications
1-(4-Bromophenyl)tetrazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 1-(4-bromophenyl)tetrazole-5-thiol is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-bromophenyl)tetrazole-5-thiol with analogous tetrazole derivatives, focusing on substituent effects , synthetic yields , spectroscopic properties , and reactivity .
Halogen-Substituted Tetrazole Derivatives
Compounds such as 1-(4-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4-iodophenyl)-5-methyl-1H-tetrazole () share structural similarities but differ in the halogen atom (Cl, Br, I) attached to the phenyl ring. Key comparisons include:
Key Findings :
- The bromine substituent provides intermediate steric bulk and electron-withdrawing effects compared to chlorine (smaller, less polarizable) and iodine (larger, more polarizable). This balance may explain its moderate yield and stability .
- Lower yields for iodinated derivatives likely result from steric hindrance during cyclization .
Thiol-Functionalized Tetrazole Derivatives
Compounds like 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) and 2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f) () highlight the role of the thiol group in modulating reactivity:
Key Findings :
- The thiol group in 1-(4-bromophenyl)tetrazole-5-thiol exhibits stronger nucleophilic character than derivatives with electron-withdrawing nitro groups (4d), as seen in its higher reactivity in substitution reactions .
- Fluorine’s inductive effect in 4f enhances the acidity of the thiol group, improving its participation in hydrogen-bonding interactions .
Ethoxy-Substituted Tetrazole Derivatives
The compound 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone () introduces an ethoxy group, which contrasts with the bromophenyl-thiol system:
Q & A
Q. What are the optimized synthetic routes for 1-(4-bromophenyl)tetrazole-5-thiol, and how do reaction conditions influence yield?
A robust method involves reacting 4-bromophenyl precursors with tetrazole-thiol intermediates under heterogenous catalytic conditions. highlights the use of Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour, achieving high regioselectivity. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of reactants) and post-reaction purification via recrystallization in aqueous acetic acid. Monitoring reaction progress by TLC ensures minimal byproduct formation .
Q. How can IR and NMR spectroscopy validate the structural integrity of 1-(4-bromophenyl)tetrazole-5-thiol?
Key spectral markers include:
- IR : A strong absorption band near 2550–2600 cm⁻¹ for the S–H stretch and 1600–1650 cm⁻¹ for the tetrazole ring (C=N vibrations).
- ¹H NMR : A singlet at δ 5.2–5.5 ppm for the thiol proton (if unsubstituted) and aromatic protons at δ 7.3–7.8 ppm (split into doublets due to the para-bromophenyl group). Discrepancies in peak multiplicity or shifts may indicate incomplete substitution or oxidation of the thiol group .
Advanced Research Questions
Q. How do computational methods like Molecular Electron Density Theory (MEDT) resolve contradictions in regioselectivity during cycloaddition reactions involving this compound?
MEDT analyses, as applied in , reveal that the reaction pathway favoring 1-(4-bromophenyl)-3-aryl-Δ²-pyrazoline derivatives over alternative isomers is driven by electronic interactions between the Cβ atom of the electrophilic partner and the –N=N=C– fragment of the tetrazole. This theoretical framework predicts regioselectivity with >90% accuracy, validated by X-ray crystallography .
Q. What strategies address structural ambiguities in crystallographic refinements of 1-(4-bromophenyl)tetrazole-5-thiol derivatives?
High-resolution X-ray data (e.g., using SHELXL ) combined with restraints on thermal parameters for the bromophenyl moiety improve refinement reliability. For disordered thiol groups, partial occupancy modeling or hydrogen-bonding network analysis (e.g., S–H⋯N interactions) can resolve ambiguities. demonstrates this approach for a triazole-thione analogue .
Q. How can in vitro bioactivity assays be designed to evaluate antitubercular potential while minimizing false positives?
Use a dual-assay system:
- Primary screen : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL considered active).
- Counter-screen : Cytotoxicity testing on Vero cells (Selectivity Index ≥10 indicates specificity). emphasizes correlating bioactivity with electron-withdrawing substituents (e.g., nitro groups) on the tetrazole ring .
Q. What experimental and computational tools reconcile conflicting spectroscopic and crystallographic data for structural isomers?
- Experimental : Variable-temperature NMR to detect dynamic isomerization, or HSQC for ¹³C–¹H coupling confirmation.
- Computational : DFT-based NMR chemical shift calculations (e.g., using Gaussian 16) to compare predicted vs. observed spectra. applied this to resolve tautomerism in pyrazolone derivatives .
Q. How does the electronic structure of 1-(4-bromophenyl)tetrazole-5-thiol influence its reactivity in metal coordination complexes?
Frontier Molecular Orbital (FMO) analysis via DFT reveals a high-energy HOMO localized on the sulfur and tetrazole nitrogen atoms, favoring coordination with soft Lewis acids (e.g., Cu⁺, Ag⁺). notes that thiol oxidation to disulfides under aerobic conditions can compete with metal binding, necessitating inert-atmosphere synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
